
Plumbane, hydroxytrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, hydroxytrimethyl- is an inorganic chemical compound with the chemical formula PbH₃(OH)(CH₃)₃ It is a derivative of plumbane (PbH₄), where three hydrogen atoms are replaced by hydroxyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of plumbane, hydroxytrimethyl- typically involves the reaction of lead(IV) compounds with appropriate reagents. One common method is the reaction of lead(IV) acetate with trimethylsilanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of plumbane, hydroxytrimethyl- may involve large-scale reactions using lead(IV) nitrate and sodium borohydride. The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Plumbane, hydroxytrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) oxide and other oxidation products.
Reduction: It can be reduced to lead(II) compounds using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives.
Wissenschaftliche Forschungsanwendungen
Plumbane, hydroxytrimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lead-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and as a contrast agent in medical imaging.
Industry: Used in the production of lead-based materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of plumbane, hydroxytrimethyl- involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups can form hydrogen bonds and other interactions with target molecules, leading to various chemical and biological effects. The exact pathways and molecular targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane (CH₄): A simple hydrocarbon with similar tetrahedral geometry.
Silane (SiH₄): A silicon analog of plumbane with similar chemical properties.
Germane (GeH₄): A germanium analog with similar reactivity.
Stannane (SnH₄): A tin analog with comparable chemical behavior.
Uniqueness
Plumbane, hydroxytrimethyl- is unique due to the presence of both hydroxyl and methyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these functional groups play a crucial role.
Eigenschaften
CAS-Nummer |
17546-98-4 |
|---|---|
Molekularformel |
C3H11OPb |
Molekulargewicht |
270 g/mol |
InChI |
InChI=1S/3CH3.H2O.Pb/h3*1H3;1H2; |
InChI-Schlüssel |
LTYNZXRQYPQIHE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


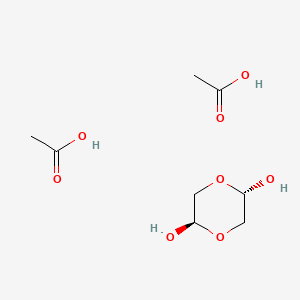

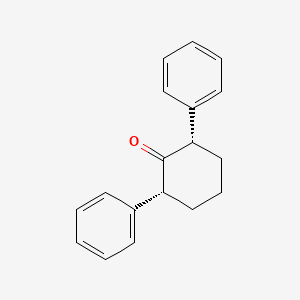
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)
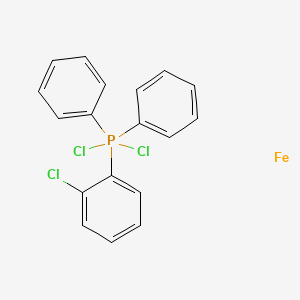
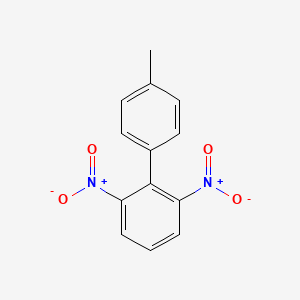
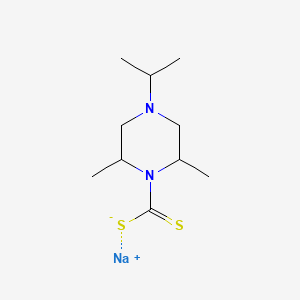
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

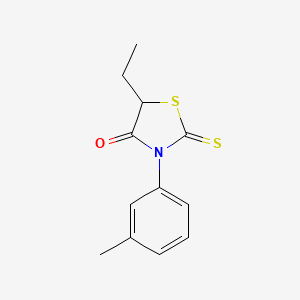
![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
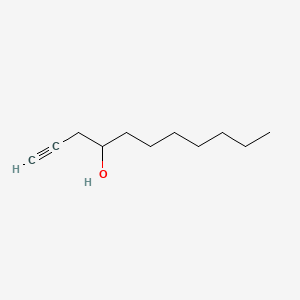
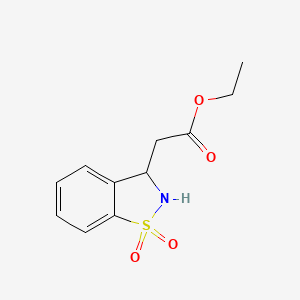
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
